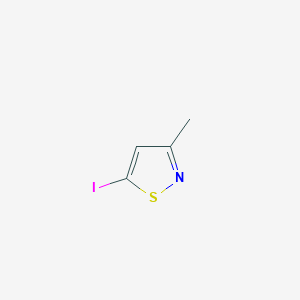

5-Iodo-3-methylisothiazole

Descripción

Significance of Isothiazole (B42339) Heterocycles in Academic Research

Isothiazole and its derivatives are significant subjects in heterocyclic chemistry due to their presence in a wide range of biologically active compounds and functional materials. researchgate.netmedwinpublishers.comsci-hub.se The isothiazole ring is a stable aromatic system, a property that underpins its utility as a scaffold in medicinal chemistry. medwinpublishers.com Researchers have incorporated the isothiazole nucleus into compounds with diverse pharmacological activities. medwinpublishers.comsci-hub.se The unique electronic properties and reactivity of the isothiazole ring continue to attract the interest of synthetic chemists, who explore new methods for its construction and functionalization. rsc.orgthieme-connect.com The investigation into isothiazole chemistry is driven by the potential to discover novel molecules with valuable applications. researchgate.netthieme-connect.com

Historical Development and Evolution of Isothiazole Chemistry

The first successful synthesis of the parent isothiazole was reported in 1956. medwinpublishers.com This achievement marked the beginning of extensive investigations into the chemical and physical properties of this heterocyclic system. medwinpublishers.com Early synthetic methods often involved multi-step procedures, but the field has since evolved to include more efficient and versatile strategies. medwinpublishers.comresearchgate.net The development of new synthetic routes, including cycloaddition reactions and metal-catalyzed processes, has significantly advanced isothiazole chemistry. medwinpublishers.comrsc.org These modern methods allow for the preparation of a wide variety of substituted isothiazoles, facilitating the exploration of their structure-activity relationships. sci-hub.se

Overview of Research Trajectories for Halogenated Isothiazoles

Halogenated isothiazoles, such as chlorinated and iodinated derivatives, are particularly valuable as synthetic intermediates. thieme-connect.comthieme-connect.com The halogen atom serves as a versatile handle for introducing a wide range of functional groups through nucleophilic substitution and cross-coupling reactions. thieme-connect.comthieme-connect.com Research in this area has focused on developing selective methods for the functionalization of the isothiazole ring. thieme-connect.com Chlorinated isothiazoles, for instance, have been extensively used as building blocks for biologically active compounds. thieme-connect.com The reactivity of halogenated isothiazoles makes them key starting materials for the synthesis of complex, polyfunctionalized isothiazole derivatives. thieme-connect.com

Chemical Profile of 5-Iodo-3-methylisothiazole

This compound is a halogenated derivative of the isothiazole heterocyclic system. Its chemical properties are defined by the interplay of the aromatic isothiazole ring, the methyl group at the 3-position, and the highly reactive iodine atom at the 5-position.

Synthesis and Characterization

The synthesis of this compound can be achieved through various synthetic routes. One common approach involves the iodination of a suitable precursor. For example, this compound-4-carboxylic acid can be synthesized and subsequently used to produce other derivatives. google.com The characterization of this compound relies on standard spectroscopic techniques.

Spectroscopic Data (NMR, IR, MS)

¹H NMR: The proton NMR spectrum would be expected to show a singlet for the methyl group protons and a singlet for the proton on the isothiazole ring. The chemical shifts would be influenced by the electron-withdrawing effect of the iodine atom and the aromatic nature of the ring.

¹³C NMR: The carbon NMR spectrum would display distinct signals for the methyl carbon, the two aromatic carbons of the isothiazole ring, and the carbon bearing the iodine atom. The signal for the carbon attached to the iodine would be shifted to a lower field. researchgate.net

IR Spectroscopy: The IR spectrum would likely show characteristic bands for C-H stretching of the methyl group and the aromatic ring, as well as C=C and C=N stretching vibrations within the heterocyclic ring.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of C4H4INS (225.05 g/mol ), along with characteristic fragmentation patterns.

Physicochemical Properties

This compound is typically a solid at room temperature. guidechem.com It is generally soluble in organic solvents. guidechem.com Due to the presence of the iodine atom, it is expected to be sensitive to light and may undergo decomposition over time, necessitating storage in a cool, dark place. guidechem.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H4INS | |

| Molecular Weight | 225.05 g/mol | |

| Appearance | Light yellow to brown crystalline powder or oily liquid | guidechem.com |

| Melting Point | 48 - 52 °C | guidechem.com |

| Boiling Point | 138.2 ± 33.0 °C (Predicted) | guidechem.com |

| Density | ~1.92 g/cm³ (25 °C) | guidechem.com |

| Solubility | Slightly soluble in water, soluble in organic solvents | guidechem.com |

| InChI Key | BKAZKAKFTYEOIA-UHFFFAOYSA-N |

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the chemistry of the carbon-iodine bond, which allows for a variety of synthetic transformations. This makes it a valuable building block for the synthesis of more complex molecules.

Role in Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond facilitates the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction, which forms a new carbon-carbon bond between an organohalide and an organoboron compound, is a powerful tool in organic synthesis. This compound can readily participate in these reactions, allowing for the introduction of aryl and vinyl substituents at the 5-position of the isothiazole ring. nih.govrsc.org This methodology is crucial for the construction of complex molecular architectures containing the isothiazole moiety.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org this compound is a suitable substrate for this reaction, providing a direct route to 5-alkynyl-3-methylisothiazoles. beilstein-journals.org These alkynylated products can serve as precursors for further transformations.

Other Cross-Coupling Methodologies

Beyond Suzuki-Miyaura and Sonogashira couplings, this compound can likely participate in other palladium-catalyzed reactions such as Heck and Stille couplings. These reactions further expand the synthetic utility of this compound, allowing for the introduction of a diverse range of functional groups. beilstein-journals.org

Precursor for Isothiazole-Based Compound Synthesis

The versatile reactivity of this compound makes it a key starting material for the synthesis of a variety of isothiazole-based compounds with potential applications in medicinal chemistry and materials science. guidechem.com

Synthesis of Biologically Active Compound Analogs

The isothiazole scaffold is present in numerous biologically active molecules. sci-hub.sethieme-connect.com By utilizing this compound as a starting material, medicinal chemists can synthesize novel analogs of known drugs or create entirely new classes of compounds for biological screening. The ability to introduce diverse substituents at the 5-position through cross-coupling reactions is particularly valuable in this context. guidechem.com

Development of Novel Heterocyclic Systems

The functionalized isothiazoles prepared from this compound can be used as building blocks for the construction of more complex, fused heterocyclic systems. These novel ring systems may exhibit unique chemical and physical properties, opening up new avenues for research in materials science and medicinal chemistry.

Catalytic Applications of Isothiazole Derivatives

While this compound itself is not a catalyst, the isothiazole scaffold can be incorporated into ligands for transition metal catalysts. The presence of both nitrogen and sulfur atoms in the isothiazole ring allows for coordination to metal centers, influencing the catalytic activity and selectivity of the resulting complexes. thieme-connect.com

Isothiazole-Containing Ligands in Homogeneous Catalysis

Isothiazole derivatives can be designed to act as ligands in homogeneous catalysis. thieme-connect.com The electronic properties of the isothiazole ring can be tuned by the introduction of various substituents, which in turn can modify the properties of the metal-ligand complex. This allows for the development of catalysts with tailored reactivity for specific organic transformations. thieme-connect.com

Potential for Asymmetric Catalysis

The synthesis of chiral isothiazole-containing ligands is an area of growing interest. sci-hub.se These ligands have the potential to be used in asymmetric catalysis to produce enantiomerically enriched products, which is of paramount importance in the pharmaceutical industry. The development of efficient methods for the synthesis of such chiral ligands is a key research objective.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-iodo-3-methyl-1,2-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4INS/c1-3-2-4(5)7-6-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKAZKAKFTYEOIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4INS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30624879 | |

| Record name | 5-Iodo-3-methyl-1,2-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20067-15-6 | |

| Record name | 5-Iodo-3-methyl-1,2-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-iodo-3-methyl-1,2-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Iodo 3 Methylisothiazole and Its Derivatives

Ring-Forming Synthesis Approaches to the Isothiazole (B42339) Nucleus

The formation of the isothiazole core can be achieved through various cyclization strategies, each offering unique advantages in terms of substrate scope and reaction conditions. These methods involve the assembly of the heterocyclic ring from acyclic precursors.

Intramolecular Cyclization Strategies

Intramolecular cyclization is a powerful method for constructing the isothiazole ring, often involving the formation of a key nitrogen-sulfur bond. One notable approach is the trifluoroacetic acid (TFA)-promoted intramolecular cyclization of N-propargylsulfinylamides. This reaction proceeds through the cleavage of C-S and O-S bonds, leading to the formation of polysubstituted isothiazoles under mild conditions. nih.govacs.orgacs.org This method is advantageous for its operational simplicity and tolerance of various functional groups, providing a direct route to functionalized isothiazoles. nih.govacs.org

Another strategy involves the base-promoted intramolecular dehydrative cyclization of α-keto-N-acylsulfoximines. bohrium.com This process is initiated by the abstraction of an α-hydrogen from the sulfoximine, followed by a nucleophilic attack on the keto carbonyl group. The resulting intermediate then undergoes dehydration to yield 1,4-substituted isothiazolones. bohrium.com Additionally, the oxidative cyclization of 3-aminopropenethiones, precursors to isothiazoles, can be achieved using reagents like chromium trioxide on silica (B1680970) gel. thieme-connect.com

Electrochemical methods also offer a modern approach to intramolecular cyclization. For instance, the electrochemical dehydrogenative cyclization of 2-mercaptobenzamides facilitates the formation of a nitrogen-sulfur bond to produce benzo[d]isothiazol-3(2H)-ones. mdpi.com This method is notable for its use of constant-current electrolysis in an undivided cell, presenting a greener alternative to traditional chemical oxidants. mdpi.com

(4+1)-Heterocyclization Pathways

In (4+1)-heterocyclization, a four-atom fragment reacts with a single-atom component to form the five-membered isothiazole ring. thieme-connect.comthieme-connect.com A common example involves the reaction of a synthon containing a C-C-C-N or C-C-N-S backbone with a sulfur or nitrogen source, respectively. For instance, α,β-unsaturated imines can react with a sulfur source to construct the isothiazole ring.

A notable example is the synthesis of thiazole (B1198619) derivatives, a related class of heterocycles, through the reaction of thiourea (B124793) derivatives, which act as a [C-N-C-S] synthon, with a 2-(2-bromoacetyl)-1-methyl-1H-benzimidazole, which provides the remaining carbon atom. wiley.com While this example leads to a thiazole, the underlying [4+1] principle is applicable to isothiazole synthesis with appropriate precursors.

More directly related to isothiazoles, the reaction of compounds with a pre-formed four-atom fragment with a sulfur-donating reagent like sulfur dichloride (S₂Cl₂) can lead to the formation of the isothiazole ring. thieme-connect.com

(3+2)-Heterocyclization Reactions

The (3+2)-heterocyclization approach involves the reaction of a three-atom component with a two-atom component to assemble the isothiazole ring. thieme-connect.comthieme-connect.com A prominent example is the reaction of α,β-unsaturated aldehydes with ammonium (B1175870) thiocyanate (B1210189). thieme-connect.com In this reaction, the ammonium thiocyanate serves as a donor of the N-S fragment, which reacts with the three-carbon aldehyde precursor. thieme-connect.com This method has been successfully employed to synthesize 4-arylisothiazoles. thieme-connect.com

Another important (3+2) approach is the 1,3-dipolar cycloaddition, also known as the Huisgen cycloaddition. thieme-connect.com This reaction involves a 1,3-dipole reacting with a dipolarophile to form the five-membered ring. While specific examples leading directly to 5-iodo-3-methylisothiazole via this route are less common, the general strategy is a cornerstone of heterocyclic synthesis. The synthesis of thiazole-linked hybrids often employs a (3+2) heterocyclization, specifically the Hantzsch-thiazole synthesis, which highlights the utility of this approach in constructing related five-membered heterocycles. nih.gov

Syntheses by Ring Transformations

The synthesis of isothiazoles can also be achieved through the transformation of other heterocyclic ring systems. thieme-connect.com These reactions often proceed through the cleavage of the initial ring, followed by a rearrangement and subsequent heterocyclization to form the more stable isothiazole nucleus. thieme-connect.com

A well-documented example is the ring transformation of 1,2,3-dithiazoles into isothiazoles. thieme-connect.commdpi.com For instance, 4,4'-disubstituted-5,5'-bi(1,2,3-dithiazolylidenes) can undergo thermolysis to yield the corresponding 3,6-disubstituted isothiazolo[5,4-d]isothiazoles. mdpi.com This transformation can also be facilitated under milder conditions using thiophiles like triphenylphosphine (B44618) or tetraethylammonium (B1195904) iodide. mdpi.com Similarly, the rearrangement of 1,2,3-dithiazol-5-ylidene-acetonitriles can produce 3-halo-isothiazole-5-carbonitriles, which are valuable precursors for further functionalization. sci-hub.se

Targeted Functionalization of the Isothiazole Ring System

Once the isothiazole nucleus is formed, targeted functionalization can be employed to introduce specific substituents, such as the iodo group at the 5-position of 3-methylisothiazole (B110548).

Regioselective Iodination Techniques for this compound Formation

The direct iodination of 3-methylisothiazole is a key step in the synthesis of this compound. Achieving regioselectivity is crucial to ensure the iodine atom is introduced at the desired C5 position. Electrophilic iodination is the most common method for this transformation.

Various iodinating reagents and conditions can be employed to achieve this. Reagents such as N-iodosuccinimide (NIS) in the presence of an acid catalyst, or iodine monochloride (ICl), are often used for the iodination of aromatic and heteroaromatic compounds. nih.gov The choice of reagent and reaction conditions, such as solvent and temperature, can significantly influence the regioselectivity of the reaction. For instance, the iodination of 3,5-dichloroanisole (B44140) with NIS and p-toluenesulfonic acid (PTSA) showed a preference for substitution at the 4-position. nih.gov

For the specific case of 3-methylisothiazole, the electronic properties of the ring direct the electrophilic attack. The nitrogen atom deactivates the adjacent C4 position, while the sulfur atom activates the C5 position, making it the more favorable site for electrophilic substitution. Therefore, treatment of 3-methylisothiazole with a suitable electrophilic iodine source, such as iodine in the presence of an oxidizing agent, is expected to yield the desired this compound. The use of silver salts, such as silver sulfate (B86663) (Ag₂SO₄), in combination with molecular iodine has been shown to be an effective system for the regioselective iodination of various aromatic compounds. nih.gov

Below is a table summarizing the synthetic approaches:

| Methodology | Description | Key Reagents/Conditions | Reference(s) |

| Intramolecular Cyclization | Formation of the isothiazole ring from a single molecule precursor. | TFA, N-propargylsulfinylamides; Base, α-keto-N-acylsulfoximines | nih.gov, acs.org, acs.org, bohrium.com |

| (4+1)-Heterocyclization | Combination of a four-atom and a one-atom fragment. | α,β-unsaturated imines, sulfur source; S₂Cl₂ | thieme-connect.com, thieme-connect.com |

| (3+2)-Heterocyclization | Combination of a three-atom and a two-atom fragment. | α,β-unsaturated aldehydes, NH₄SCN | thieme-connect.com, thieme-connect.com |

| Ring Transformation | Conversion of another heterocyclic ring into an isothiazole. | Thermolysis or thiophiles on 1,2,3-dithiazoles | thieme-connect.com, mdpi.com, sci-hub.se |

| Regioselective Iodination | Introduction of an iodine atom at a specific position on the ring. | Electrophilic iodine sources (e.g., I₂, NIS) | nih.gov |

Nucleophilic Substitution Reactions on Isothiazole Halogenides

The halogen atom on the isothiazole ring, particularly iodine in compounds like this compound, exhibits significant reactivity towards nucleophiles. guidechem.com This reactivity makes haloisothiazoles valuable intermediates for the construction of more complex, functionalized isothiazole derivatives. sci-hub.sethieme-connect.com The carbon atom bonded to the halogen is electrophilic, rendering it susceptible to attack by electron-rich species.

The success of a nucleophilic substitution reaction depends on several factors, including the nature of the nucleophile, the solvent, and the specific position of the halogen on the isothiazole ring. gacariyalur.ac.in Generally, strong nucleophiles are required to displace the halide. The best leaving groups in these reactions are the weakest bases, making iodine an excellent leaving group compared to other halogens. gacariyalur.ac.in For instance, the iodine atom at the C5 position of the isothiazole ring can be displaced by various nucleophiles, providing a direct route to 5-substituted isothiazoles. This high reactivity allows for the introduction of a range of functional groups, which is a cornerstone of the synthetic utility of iodo-isothiazoles. guidechem.com

Advanced Cross-Coupling Methodologies with Iodo-Isothiazoles

Iodo-isothiazoles are exceptionally useful substrates for transition-metal-catalyzed cross-coupling reactions. These modern synthetic methods have largely superseded classical techniques due to their efficiency, selectivity, and broad functional group tolerance. The carbon-iodine bond is particularly reactive towards the oxidative addition step, which is often the rate-determining step in these catalytic cycles. sci-hub.sersc.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki, Stille, Negishi, Sonogashira)

Palladium catalysts are paramount in the functionalization of iodo-isothiazoles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high regioselectivity. ucy.ac.cyrsc.org A variety of named reactions fall under this category, each utilizing a different class of organometallic reagent. uwindsor.caresearchgate.net

Suzuki-Miyaura Coupling: This reaction pairs the iodo-isothiazole with a boronic acid or ester. It is widely used due to the stability and low toxicity of the boron reagents. For example, 3-(benzyloxy)-5-iodoisothiazole has been successfully coupled with (hetero)aromatic boronic acids to yield biaryl isothiazoles. sci-hub.seresearchgate.net Similarly, 3-iodo-5-phenyl-isothiazole-4-carbonitrile undergoes Suzuki coupling. ucy.ac.cyrsc.org

Stille Coupling: This method uses organostannanes as the coupling partner. It is known for its tolerance of a wide range of functional groups. 3,5-Dihalogenated isothiazoles have been selectively functionalized at the more reactive C5 position using Stille couplings to introduce aryl, alkenyl, and alkynyl groups. ucy.ac.cyrsc.org

Sonogashira Coupling: This reaction forges a C-C bond between the iodo-isothiazole and a terminal alkyne, typically using a palladium catalyst in conjunction with a copper(I) co-catalyst. mdpi.com This method has been applied to 3-halo-isothiazole-4-carbonitriles to produce 5-alkynyl derivatives. ucy.ac.cyrsc.org The reaction proceeds under mild, often base-free conditions. beilstein-journals.org

Negishi Coupling: Involving an organozinc reagent, this reaction is known for its high reactivity. Like the Suzuki coupling, it has been used to convert 3-(benzyloxy)-5-iodoisothiazole into its 5-aryl derivatives. sci-hub.se

Heck Coupling: While less commonly cited for iodo-isothiazoles specifically in the reviewed literature, the Heck reaction, which couples the halide with an alkene, is a fundamental palladium-catalyzed process and represents a potential route for the alkenylation of the isothiazole core. researchgate.net

The general catalytic cycle for these reactions involves the oxidative addition of the iodo-isothiazole to a Pd(0) complex, followed by transmetalation with the organometallic reagent and subsequent reductive elimination to yield the product and regenerate the catalyst. uwindsor.ca

| Reaction Type | Isothiazole Substrate | Coupling Partner | Catalyst System (Typical) | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 3-(Benzyloxy)-5-iodoisothiazole | Aryl/Heteroarylboronic Acid | Pd(PPh₃)₄, Base | 5-Aryl/Heteroaryl-3-(benzyloxy)isothiazole | sci-hub.seresearchgate.net |

| Negishi | 3-(Benzyloxy)-5-iodoisothiazole | Organozinc Reagent | Pd(PPh₃)₄ | 5-Aryl/Heteroaryl-3-(benzyloxy)isothiazole | sci-hub.se |

| Stille | 3-Chloro-5-iodoisothiazole-4-carbonitrile | Organostannane (e.g., Aryl-SnBu₃) | Pd(PPh₃)₄ | 3-Chloro-5-arylisothiazole-4-carbonitrile | ucy.ac.cyrsc.org |

| Sonogashira | 3-Chloro-5-iodoisothiazole-4-carbonitrile | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | 3-Chloro-5-alkynylisothiazole-4-carbonitrile | ucy.ac.cyrsc.org |

Copper-Mediated Coupling Processes

Copper-mediated reactions, particularly the Ullmann coupling, represent a classical yet still relevant method for forming C-C, C-N, C-O, and C-S bonds. nih.govbeilstein-journals.org These processes are often complementary to palladium-catalyzed methods and can be advantageous for specific substrate combinations, such as the synthesis of symmetrical biaryls or for coupling with heteroatom nucleophiles. nih.govresearchgate.net

An Ullmann-type homocoupling has been utilized to prepare 5,5′-bi(3-chloroisothiazole-4-carbonitrile) from 3-chloro-5-iodoisothiazole-4-carbonitrile, demonstrating a C-C bond formation. ucy.ac.cyrsc.org While often requiring harsh conditions (high temperatures), modern advancements have led to the development of milder, ligand-assisted copper-catalyzed protocols. beilstein-journals.org These reactions can be used for N-arylation and S-arylation, expanding the toolkit for modifying the isothiazole scaffold. researchgate.net Mechanistic studies on copper-mediated cross-coupling suggest pathways involving copper(I)-thiolate complexes that can be photoexcited to facilitate the reaction with an aryl iodide. rsc.org

| Reaction Type | Isothiazole Substrate | Reagent | Catalyst System (Typical) | Product | Reference |

|---|---|---|---|---|---|

| Ullmann Homocoupling | 3-Chloro-5-iodoisothiazole-4-carbonitrile | - | Pd(OAc)₂, Cu, DMF | 5,5'-Bi(3-chloroisothiazole-4-carbonitrile) | ucy.ac.cyrsc.org |

| C-S Coupling | Aryl Iodide (general) | Thiol | CuI | Aryl Sulfide | researchgate.netrsc.org |

Side-Chain Functionalization of 3-Methylisothiazole Precursors

Beyond modifications of the isothiazole ring itself, the functionalization of side-chains, such as the methyl group in 3-methylisothiazole, offers another strategic avenue for creating derivatives. thieme-connect.com These reactions typically involve transforming the methyl group into other functional groups, which can then serve as handles for further synthetic elaboration.

A common transformation is the oxidation of the methyl group. For example, the methyl group at the C3 position can be oxidized to a carboxylic acid using strong oxidizing agents. This creates an isothiazole-3-carboxylic acid, a versatile intermediate for amide bond formation or other transformations. Another potential reaction is the condensation of the active methyl group with aldehydes to form styryl-type derivatives. While specific examples for this compound are not prevalent in the selected literature, the principles of side-chain reactivity are well-established in heterocyclic chemistry and are applicable to isothiazole precursors. thieme-connect.compharmaguideline.com

Stereoselective Synthesis and Enantiomeric Enrichment Strategies for Isothiazole Derivatives

The development of stereoselective methods for synthesizing chiral isothiazole derivatives is an area of growing interest, driven by the demand for enantiomerically pure compounds in pharmaceutical and materials science. These strategies aim to control the three-dimensional arrangement of atoms in the molecule.

One notable example involves a copper(I)-catalyzed cascade reaction to produce enantioenriched bicyclic isothiazoles. sci-hub.se This process begins with a copper-catalyzed asymmetric conjugate addition of allyl cyanide to an α,β-unsaturated thioamide. The resulting product, after isolation, is then subjected again to a copper catalyst, which promotes a cascade formation of C-C and N-S bonds to afford the final bicyclic isothiazole with high enantiomeric enrichment. sci-hub.se While this example leads to a fused ring system, it highlights the potential for metal-catalyzed asymmetric transformations to create chiral centers in isothiazole-containing molecules. Other strategies, such as the intramolecular cyclization of specifically designed acyclic precursors, can also be employed to achieve stereocontrol in the synthesis of dihydrothiazole derivatives, providing a conceptual basis for similar approaches in the isothiazole series. oup.com

Chemical Reactivity and Mechanistic Studies of 5 Iodo 3 Methylisothiazole

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic systems. wikipedia.org The reaction proceeds through a two-step mechanism involving the initial attack of the aromatic π-system on an electrophile (E+) to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. masterorganicchemistry.com This is typically the rate-determining step as it temporarily disrupts the ring's aromaticity. masterorganicchemistry.com In the subsequent fast step, a proton is eliminated from the sp³-hybridized carbon, restoring aromaticity and resulting in the substitution product. wikipedia.orgmasterorganicchemistry.com

For isothiazole (B42339), the ring is generally considered electron-deficient compared to benzene, making it less reactive towards electrophiles. However, the presence of activating or deactivating groups significantly influences both the rate and regioselectivity of the substitution. wikipedia.org In 5-Iodo-3-methylisothiazole, the methyl group at C3 is an activating group, directing electrophiles to the ortho and para positions. The iodine atom at C5 is a deactivating group but also an ortho-, para-director.

Given the positions of the substituents, the only available position for substitution on the isothiazole ring is C4. The combined directing effects of the C3-methyl and C5-iodo groups would steer an incoming electrophile to this C4 position. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. msu.edu

| Reaction Type | Typical Reagents | Expected Electrophile | Predicted Product |

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ (Nitronium ion) | 4-Nitro-5-iodo-3-methylisothiazole |

| Bromination | Br₂ / FeBr₃ | Br⁺ | 4-Bromo-5-iodo-3-methylisothiazole |

| Sulfonation | Fuming H₂SO₄ (SO₃) | SO₃ | This compound-4-sulfonic acid |

This table represents predicted outcomes based on general principles of electrophilic aromatic substitution on substituted heterocycles.

Nucleophilic Attack and Ring Cleavage Mechanisms in Isothiazole Systems

The isothiazole ring, particularly when quaternized into an isothiazolium salt, is susceptible to nucleophilic attack. cdnsciencepub.com Studies on various isothiazole derivatives have shown that this attack can occur at several positions, including the ring's carbon atoms or, notably, the sulfur atom. cdnsciencepub.comcdnsciencepub.com Such "thiophilic" attacks often lead to the cleavage of the weak N-S bond, resulting in ring-opened products. cdnsciencepub.comresearchgate.net

The mechanism of ring cleavage typically involves the initial addition of the nucleophile to the sulfur atom, forming a transient intermediate. This is followed by the scission of the nitrogen-sulfur bond. For example, the reaction of isothiazolium salts with nucleophiles like sodium benzoylacetate results in the formation of 2-benzoylthiophenes, which is explained by an initial attack on the ring sulfur, ring opening, and subsequent recyclization. cdnsciencepub.com Similarly, organolithium reagents are known to attack the sulfur atom in some isothiazole systems, leading to ring cleavage. cdnsciencepub.comresearchgate.net

In the case of this compound, two primary pathways for nucleophilic reaction can be considered:

Nucleophilic Aromatic Substitution (SNAr): The iodine atom at the C5 position is a potential leaving group. A strong nucleophile could displace the iodide to yield a 5-substituted-3-methylisothiazole. This pathway is common for 5-halogenated isothiazoles. thieme-connect.de

Ring Cleavage: Strong, soft nucleophiles (such as organolithium reagents or certain sulfur nucleophiles) may preferentially attack the sulfur atom. This thiophilic attack would lead to the cleavage of the isothiazole ring. For instance, the reaction of 3,5-dimethylisothiazole (B12978422) with n-butyllithium results in ring cleavage to produce 2-n-butylthiopent-2-en-4-one. cdnsciencepub.comresearchgate.net A similar pathway could be accessible for this compound.

The competition between these two pathways would depend on the nature of the nucleophile, the solvent, and the reaction conditions.

| Nucleophile Type | Potential Reaction Pathway | Plausible Product(s) | Reference/Basis |

| Alkoxides (e.g., NaOMe) | SNAr | 5-Methoxy-3-methylisothiazole | Displacement of 5-halo substituents is known. thieme-connect.de |

| Organolithiums (e.g., n-BuLi) | Thiophilic Ring Cleavage | Ring-opened enethione derivatives | Analogous to reactions of other substituted isothiazoles. cdnsciencepub.comresearchgate.net |

| Amines/Hydrazines | Ring Opening (if quaternized) | Acyclic β-enaminothiones | Common for isothiazolium salts. cdnsciencepub.comthieme-connect.de |

Metalation Reactions and Subsequent Transformations of Methylisothiazoles

Metalation, particularly lithiation, is a powerful tool for the functionalization of heterocyclic compounds. thieme-connect.comsci-hub.se For isothiazoles, metalation can proceed via two main routes: direct deprotonation (metal-hydrogen exchange) or halogen-metal exchange.

For this compound, the most facile metalation reaction is expected to be halogen-metal exchange at the C5 position. The C-I bond is significantly more reactive towards organolithium reagents (like n-butyllithium or tert-butyllithium) at low temperatures than the C-H bonds of the ring or the methyl group. This reaction would regioselectively generate a 5-lithio-3-methylisothiazole intermediate.

This lithiated species is a potent nucleophile and can be trapped with a wide variety of electrophiles to introduce new functional groups at the C5 position without cleaving the isothiazole ring. sci-hub.se This method provides a versatile route to a range of 5-substituted-3-methylisothiazoles.

Reaction Scheme: Halogen-Metal Exchange and Subsequent Electrophilic Quench

This compound + R-Li → [5-Lithio-3-methylisothiazole] + R-I

[5-Lithio-3-methylisothiazole] + E⁺ → 5-E-3-methylisothiazole

| Electrophile (E⁺) | Reagent Example | Resulting 5-Substituted Product |

| Carbonyl compound | Acetone (CH₃COCH₃) | 2-(3-Methylisothiazol-5-yl)propan-2-ol |

| Carboxylation | Carbon Dioxide (CO₂) | 3-Methylisothiazole-5-carboxylic acid |

| Alkylation | Methyl Iodide (CH₃I) | 3,5-Dimethylisothiazole |

| Silylation | Trimethylsilyl chloride ((CH₃)₃SiCl) | 3-Methyl-5-(trimethylsilyl)isothiazole |

Oxidation and Reduction Pathways of the Isothiazole Core

The isothiazole ring can undergo both oxidation and reduction, leading to a variety of modified structures.

Oxidation: The sulfur atom in the isothiazole ring is susceptible to oxidation, typically yielding S-oxides or S,S-dioxides. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide are commonly used. cdnsciencepub.comthieme-connect.com For instance, the oxidation of 3-aminoisothiazoles with arylsulfonyloxaziridines has been shown to produce the corresponding isothiazole sulfoxides. thieme-connect.com The oxidation of the nitrogen atom to an N-oxide is less common but can occur. The specific outcome of the oxidation of this compound would depend on the oxidant and reaction conditions, but the formation of this compound 1-oxide or 1,1-dioxide is plausible.

Reduction: Reduction of the isothiazole ring typically involves cleavage of the weak N-S bond. Catalytic hydrogenation (e.g., with Raney nickel) or treatment with complex metal hydrides can lead to ring-opened products. researchgate.net For example, the reduction of isoxazoles (an analog of isothiazole) with Raney nickel opens the ring to form an enamino ketone. researchgate.net A similar reductive cleavage of the N-S bond in this compound would likely produce an acyclic enaminothiol or related species. The C-I bond may also be susceptible to reduction under certain catalytic hydrogenation conditions (hydrogenolysis).

| Transformation | Typical Reagents | Potential Product(s) |

| S-Oxidation | m-CPBA, H₂O₂ | This compound 1,1-dioxide |

| N-S Bond Reduction | Raney Ni, H₂ | Acyclic aminothiol (B82208) derivatives |

| C-I Bond Reduction | Pd/C, H₂ | 3-Methylisothiazole (B110548) |

Thermal and Photochemical Reactivity Profiles of Halogenated Isothiazoles

The behavior of this compound under thermal or photochemical conditions is influenced by the inherent properties of the isothiazole ring and the presence of the carbon-iodine bond.

Photochemical Reactivity: Theoretical and experimental studies have shown that isothiazoles can undergo photochemical isomerization to the corresponding thiazoles. rsc.orgresearchgate.net For methylisothiazoles, this transposition is believed to proceed through a complex mechanism involving conical intersections. rsc.org Irradiation of 3-methylisothiazole could potentially lead to the formation of 2-methylthiazole (B1294427) or 4-methylthiazole.

Furthermore, halogenated aromatic compounds often exhibit distinct photochemical reactivity. The carbon-iodine bond is relatively weak and susceptible to homolytic cleavage upon UV irradiation. rsc.org For this compound, this would lead to the formation of a 3-methylisothiazol-5-yl radical and an iodine radical. In the presence of a hydrogen-donating solvent, the radical intermediate could abstract a hydrogen atom to yield 3-methylisothiazole. This dehalogenation is a common photochemical pathway for iodoarenes.

Thermal Reactivity: Isothiazoles are generally stable aromatic compounds. However, at high temperatures, decomposition or rearrangement can occur. The thermal stability of this compound would be limited by the strength of the C-I bond, which is weaker than the other bonds in the molecule. Thermolysis could potentially induce homolytic cleavage of the C-I bond, initiating radical reactions. Ring cleavage transformations, similar to those observed in the thermolysis of other complex sulfur-nitrogen heterocycles, might also be possible under harsh thermal conditions. mdpi.com

| Condition | Expected Primary Process | Potential Final Product(s) | Mechanistic Intermediate |

| UV Irradiation | Isomerization | 2-Methylthiazole, 4-Methylthiazole | Conical Intersections |

| UV Irradiation | C-I Bond Homolysis | 3-Methylisothiazole (in H-donor solvent) | 3-Methylisothiazol-5-yl radical |

| High Temperature | C-I Bond Homolysis / Decomposition | Radical reaction products, 3-Methylisothiazole | 3-Methylisothiazol-5-yl radical |

Advanced Spectroscopic and Structural Elucidation Techniques in 5 Iodo 3 Methylisothiazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. For 5-iodo-3-methylisothiazole, ¹H and ¹³C NMR spectroscopy are fundamental in confirming the identity and purity of the compound.

¹³C NMR spectroscopy provides further confirmation of the carbon framework. igntu.ac.in The spectrum would display distinct signals for the methyl carbon, the two sp²-hybridized carbons of the isothiazole (B42339) ring, and the carbon atom bonded to the iodine. The chemical shifts of these carbons are diagnostic and can be correlated with theoretical predictions to affirm the assigned structure. igntu.ac.in The analysis of chemical shifts, integration of signals, and splitting patterns (or lack thereof) allows for an unambiguous assignment of the molecular structure. youtube.comyoutube.com

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H (Methyl) | ~2.5 | Singlet |

| ¹H (Ring) | ~7.0-8.0 | Singlet |

| ¹³C (Methyl) | ~15-20 | Quartet (in ¹H-coupled) |

| ¹³C (C-S) | ~150-160 | Singlet |

| ¹³C (C=N) | ~160-170 | Singlet |

| ¹³C (C-I) | ~90-100 | Singlet |

Note: These are estimated values and can vary based on the solvent and experimental conditions.

High-Resolution Mass Spectrometry for Molecular and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. uni-saarland.denih.gov For this compound (C₄H₄INS), HRMS would provide an exact mass measurement, confirming its molecular formula.

Electron impact (EI) or electrospray ionization (ESI) techniques can be employed. uni-saarland.demiamioh.edu In EI-MS, the molecule is bombarded with electrons, leading to ionization and fragmentation. The resulting mass spectrum displays a molecular ion peak (M⁺·) corresponding to the intact molecule and several fragment ions. The fragmentation pattern provides valuable structural information. uni-saarland.de The loss of an iodine atom, a methyl group, or other neutral fragments can be observed, and the masses of the resulting ions help to piece together the molecular structure. miamioh.edu

Table 2: Potential Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment |

|---|---|

| 225 | [C₄H₄INS]⁺· (Molecular Ion) |

| 127 | [I]⁺ |

| 98 | [C₄H₄NS]⁺ |

| 83 | [C₃H₃S]⁺ |

| 71 | [C₃H₃N]⁺ |

Note: The relative abundance of these fragments can provide further structural insights.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. mdpi.comnih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. scirp.org Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds or halogen bonds. nih.govscirp.org

The crystal structure of this compound is expected to be influenced by a variety of noncovalent interactions, which are crucial in the formation of its supramolecular architecture. acs.orguchile.cl The iodine atom can participate in halogen bonding, a directional interaction between the electrophilic region on the iodine (the σ-hole) and a nucleophilic atom like nitrogen, oxygen, or sulfur on a neighboring molecule. researchgate.net These interactions, along with weaker van der Waals forces and potentially C-H···N or C-H···S hydrogen bonds, play a significant role in dictating the final crystal packing arrangement. acs.orgdntb.gov.ua The study of these interactions is essential for understanding the material's properties and for the rational design of new crystalline materials. uchile.cl

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. uni-siegen.despectroscopyonline.com These techniques are highly sensitive to the presence of specific functional groups and can also be used to study molecular conformation and intermolecular interactions in the solid state. americanpharmaceuticalreview.com

The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to the vibrations of the isothiazole ring, such as C=N, C=C, and C-S stretching modes. nih.gov The C-H stretching and bending vibrations of the methyl group would also be present. nih.gov The position, intensity, and shape of these bands can be affected by the crystalline environment, providing insights into polymorphism and the strength of intermolecular interactions. americanpharmaceuticalreview.com The complementarity of IR and Raman spectroscopy is particularly useful, as some vibrations may be strong in one technique and weak or absent in the other. spectroscopyonline.com

Table 3: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| C-H stretch (methyl) | 2900-3000 |

| C=N stretch | 1600-1650 |

| C=C stretch | 1500-1550 |

| C-H bend (methyl) | 1350-1450 |

| C-S stretch | 600-800 |

| C-I stretch | 500-600 |

Note: These are general ranges and can be influenced by the molecular environment.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. libretexts.org For organic molecules, these transitions typically involve the excitation of electrons from bonding (π) or non-bonding (n) orbitals to anti-bonding (π*) orbitals. libretexts.org

The UV-Vis spectrum of this compound would show absorption bands corresponding to π → π* and potentially n → π* transitions within the conjugated isothiazole ring system. physchemres.orgupi.edu The position of the absorption maximum (λmax) is influenced by the extent of conjugation and the presence of substituents. The iodine atom, with its lone pairs of electrons, may also influence the electronic transitions. Studying the UV-Vis spectrum in different solvents can provide information about the nature of the electronic transitions and the polarity of the excited state. physchemres.org

Computational and Theoretical Investigations of 5 Iodo 3 Methylisothiazole

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. For 5-Iodo-3-methylisothiazole, DFT calculations can elucidate its geometry, electronic properties, and reactivity. By solving the Schrödinger equation within the DFT framework, fundamental properties that govern the molecule's behavior can be determined.

Frontier Molecular Orbital (FMO) theory is a key application of DFT that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comnih.gov The energy and distribution of these orbitals are critical for understanding chemical reactivity. irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. nih.gov

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity. For instance, chemical hardness indicates resistance to change in its electron distribution.

While specific DFT calculations for this compound are not extensively available in the cited literature, the following table provides illustrative data for a representative isothiazole (B42339) derivative to demonstrate the typical outputs of an FMO analysis.

Table 1: Illustrative Frontier Molecular Orbital Properties and Reactivity Descriptors for a Representative Isothiazole Derivative This data is illustrative and not specific to this compound.

| Parameter | Symbol | Value (eV) | Formula |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.85 | - |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.75 | - |

| HOMO-LUMO Energy Gap | ΔE | 5.10 | ELUMO - EHOMO |

| Ionization Potential | IP | 6.85 | -EHOMO |

| Electron Affinity | EA | 1.75 | -ELUMO |

| Electronegativity | χ | 4.30 | (IP + EA) / 2 |

| Chemical Hardness | η | 2.55 | (IP - EA) / 2 |

| Global Electrophilicity Index | ω | 3.62 | χ² / (2η) |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.netrsc.org The MEP map displays regions of different electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. nih.gov

For this compound, an MEP map would likely show negative potential concentrated around the electronegative nitrogen and sulfur atoms of the isothiazole ring, identifying them as likely sites for interaction with electrophiles. Conversely, a region of positive potential, known as a sigma-hole (σ-hole), may be present on the outer surface of the iodine atom, making it a potential site for halogen bonding and interaction with nucleophiles. nih.gov The hydrogen atoms of the methyl group would also exhibit positive potential.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular charge transfer (ICT), hyperconjugation, and delocalization effects within a molecule. uni-muenchen.dewikipedia.org It transforms the complex molecular wave function into a localized Lewis-like structure of bonds and lone pairs. uni-muenchen.dewikipedia.org The analysis quantifies the energetic significance of interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonds or Rydberg orbitals). uni-muenchen.de

Table 2: Illustrative NBO Analysis for Donor-Acceptor Interactions in a Substituted Isothiazole This data is for illustrative purposes and does not represent this compound.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (1) N3 | π* (C4-C5) | 15.2 |

| LP (1) S1 | σ* (N2-C3) | 5.8 |

| π (C4-C5) | π* (N2-C3) | 21.5 |

| LP (2) I | σ* (C4-C5) | 4.1 |

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface. These calculations can identify the structures and energies of reactants, products, transition states, and intermediates. This information allows for the determination of reaction pathways and activation energies, providing a detailed understanding of reaction kinetics and thermodynamics. While specific mechanistic studies involving this compound are not prominent in the literature, this theoretical approach could be applied to predict its reactivity in various chemical transformations, such as nucleophilic substitution at the iodine-bearing carbon or electrophilic substitution on the isothiazole ring.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Isothiazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. nih.govmdpi.com These models are built using molecular descriptors, which are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, or electronic properties. slideshare.net

QSAR models are widely used in drug discovery to predict the biological activity of new compounds. nih.govresearchgate.net For isothiazole derivatives, which are known to exhibit a range of biological activities including antimicrobial properties, QSAR studies can identify the key structural features that govern their efficacy. researchgate.netnih.govekb.eg By developing a robust QSAR model from a set of isothiazole analogues with known activities, the potency of a new compound like this compound could be predicted prior to its synthesis.

Similarly, QSPR models can predict crucial pharmacokinetic properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). slideshare.net These predictions are vital in the early stages of drug development to assess the drug-likeness of a compound. Descriptors such as molecular weight, lipophilicity (log P), polar surface area, and various electronic parameters are commonly used to build these models.

Table 3: Common Molecular Descriptors Used in QSAR/QSPR Models for Heterocyclic Compounds

| Descriptor Category | Examples of Descriptors | Property Predicted |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Bioavailability, Solubility |

| Topological | Molecular Connectivity Indices, Kier Shape Indices | Biological Activity, Toxicity |

| Geometric | Molecular Surface Area, Molecular Volume | Receptor Binding, Permeability |

| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | Reactivity, Metabolic Stability |

| Physicochemical | Log P (Octanol-Water Partition Coefficient) | Membrane Permeation, Bioaccumulation |

Applicability Domain and Model Validation

In the development of robust Quantitative Structure-Activity Relationship (QSAR) models for this compound and its analogues, defining the applicability domain (AD) is a critical step mandated by principles from the Organization for Economic Co-operation and Development (OECD). doi.orgmdpi.com The AD establishes the chemical space in which the model can make reliable predictions. mdpi.comnih.gov This is crucial because QSAR models are derived from a limited set of training compounds, and their predictive power is generally restricted to molecules structurally similar to this set. mdpi.com

Model validation for QSAR studies involving halogenated heterocyclic compounds like this compound involves both internal and external validation techniques. Internal validation, often assessed using leave-one-out cross-validation (Q²), gauges the model's robustness. External validation, which involves predicting the activity of an external set of compounds not used in model development, is the ultimate test of a model's predictive capability. researchgate.net

The AD for a this compound-based QSAR model is typically defined using descriptor-based approaches. One common method is the leverage approach, which uses a Williams plot to visualize the standardized residuals versus the leverage values (h) of each compound. researchgate.net Compounds with a leverage value higher than a defined threshold (h*) are considered influential and may be outside the AD, meaning the model's prediction for them may be unreliable.

To illustrate, a hypothetical QSAR model for a series of this compound derivatives might be evaluated based on the parameters in the following table.

| Parameter | Value | Description |

|---|---|---|

| R² (Coefficient of Determination) | 0.85 | Measures the goodness-of-fit of the model to the training data. |

| Q² (Cross-validated R²) | 0.72 | Assesses the internal predictive ability of the model. |

| R²_pred (External Validation R²) | 0.78 | Evaluates the model's ability to predict the activity of an external test set. |

| RMSE (Root Mean Square Error) | 0.35 | Indicates the deviation between predicted and actual values. |

This rigorous validation and definition of the AD ensure that predictions for new this compound-based compounds are trustworthy for their intended application.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the dynamic behavior of this compound at an atomic level. youtube.comyoutube.com These simulations can elucidate the conformational flexibility of the molecule and its interactions with biological targets, such as proteins or enzymes, over time. nih.govnih.gov

For conformational analysis, MD simulations can reveal the preferred spatial arrangements of the this compound molecule. By simulating the molecule in a solvent environment (typically water), researchers can observe the rotation around single bonds and the flexibility of the isothiazole ring. This information is crucial for understanding how the molecule might adapt its shape to fit into a biological receptor's binding site.

When studying ligand-target interactions, this compound is placed in the active site of a target protein, and the system's evolution is simulated over nanoseconds or even microseconds. researchgate.net These simulations provide detailed insights into the stability of the ligand-protein complex and the specific interactions that maintain binding. Key interactions might include hydrogen bonds, halogen bonds (involving the iodine atom), and hydrophobic interactions.

The stability of the complex can be assessed by monitoring the root-mean-square deviation (RMSD) of the protein and ligand over the course of the simulation. A stable RMSD suggests a stable binding mode. nih.gov Furthermore, the binding free energy can be calculated using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to quantify the strength of the interaction. researchgate.net

Below is a table summarizing hypothetical results from an MD simulation of this compound with a target protein.

| Analysis Metric | Result | Interpretation |

|---|---|---|

| Average Protein RMSD | 1.5 Å | Indicates the protein maintains a stable conformation upon ligand binding. |

| Average Ligand RMSD | 0.8 Å | Shows the ligand remains stably bound in the active site. |

| Key Interacting Residues | Tyr85, Phe102, Arg121 | Identifies the amino acids crucial for binding the ligand. |

| Calculated Binding Free Energy (MM/GBSA) | -45.5 kcal/mol | Suggests a strong and favorable binding affinity. |

These detailed atomic-level insights from MD simulations are invaluable for understanding the mechanism of action and for guiding the rational design of more potent derivatives of this compound.

In Silico Screening and Virtual Library Design based on this compound Scaffolds

The this compound scaffold serves as a valuable starting point for in silico screening and the design of virtual libraries to discover novel bioactive compounds. nih.gov Structure-based virtual screening, a prominent in silico technique, utilizes the three-dimensional structure of a biological target to identify potential ligands from large compound databases.

The process typically begins with the creation of a virtual library of compounds based on the this compound core. This is achieved by computationally adding a variety of chemical substituents at different positions on the isothiazole ring. These modifications can systematically explore the effects of size, shape, and electronic properties on binding affinity.

This virtual library is then "docked" into the active site of a target protein using molecular docking software. nih.govnih.gov Docking algorithms predict the preferred orientation of each molecule in the binding site and estimate the binding affinity, often expressed as a docking score. wjarr.com Molecules with the best scores are considered "hits" and are prioritized for further investigation.

The following table presents a hypothetical outcome from a virtual screening campaign using a this compound-based library.

| Compound ID | Modification on Scaffold | Docking Score (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| IMIT-001 | -H (Parent Scaffold) | -7.2 | Halogen bond with Ser99 |

| IMIT-002 | -CH2OH at C4 | -8.5 | Halogen bond (Ser99), H-bond with Glu152 |

| IMIT-003 | -NH2 at C4 | -8.1 | Halogen bond (Ser99), H-bond with Asp150 |

| IMIT-004 | -Phenyl at C4 | -9.3 | Halogen bond (Ser99), Pi-pi stacking with Phe201 |

This approach allows for the rapid and cost-effective screening of thousands or even millions of virtual compounds, significantly accelerating the early stages of drug discovery. nih.gov The most promising candidates identified through this in silico process can then be synthesized and subjected to experimental validation, focusing resources on compounds with the highest probability of success.

Applications of 5 Iodo 3 Methylisothiazole in Advanced Organic Synthesis

Role as a Precursor for Polyfunctional Isothiazole (B42339) Derivatives

The primary role of 5-Iodo-3-methylisothiazole in organic synthesis is as a key intermediate for the preparation of polyfunctional isothiazole derivatives. The carbon-iodine bond is susceptible to a variety of transformations, most notably metal-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.net This capability enables the direct attachment of diverse substituents onto the isothiazole core, a process that is often difficult to achieve through direct synthesis. researchgate.net

Research has demonstrated that halogenated isothiazoles are pivotal starting materials for accessing more complex derivatives. researchgate.net The iodo-substituent at the 5-position is particularly advantageous due to the C-I bond's relatively low bond dissociation energy, which facilitates its participation in catalytic cycles involving transition metals like palladium, copper, and nickel. These reactions provide access to a broad spectrum of 5-substituted-3-methylisothiazoles, where the new substituent can be an alkyl, alkenyl, alkynyl, aryl, or heteroaryl group. This functionalization is crucial for modulating the electronic properties, steric profile, and biological activity of the resulting molecules.

Below is a table summarizing the types of cross-coupling reactions applicable to this compound for the synthesis of polyfunctional derivatives.

| Reaction Name | Coupling Partner | Catalyst/Reagents (Typical) | Functional Group Introduced | Resulting Compound Class |

|---|---|---|---|---|

| Suzuki Coupling | Organoboron Reagent (e.g., Ar-B(OH)₂) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base | Aryl or Heteroaryl | 5-Aryl-3-methylisothiazoles |

| Sonogashira Coupling | Terminal Alkyne (e.g., R-C≡CH) | Pd/Cu Catalysts, Base | Alkynyl | 5-Alkynyl-3-methylisothiazoles |

| Heck Coupling | Alkene (e.g., CH₂=CHR) | Pd Catalyst, Base | Alkenyl | 5-Alkenyl-3-methylisothiazoles |

| Stille Coupling | Organostannane (e.g., R-Sn(Bu)₃) | Pd Catalyst | Aryl, Alkenyl, Alkyl | Various 5-Substituted Isothiazoles |

| Buchwald-Hartwig Amination | Amine (e.g., R₂NH) | Pd Catalyst, Ligand, Base | Amino | 5-Amino-3-methylisothiazole Derivatives |

Utilization in the Synthesis of Complex Heterocyclic Systems

Beyond simple functionalization, this compound is a strategic starting material for the construction of complex, fused heterocyclic systems. openmedicinalchemistryjournal.comnih.gov Fused heterocycles are of great interest in medicinal chemistry as their rigid, three-dimensional structures can lead to high-affinity interactions with biological targets. nih.govbohrium.com The synthetic strategy typically involves a two-step process: first, a cross-coupling reaction to install a carefully chosen functional group at the 5-position, followed by an intramolecular cyclization reaction to form a new ring fused to the isothiazole core.

For example, a Sonogashira coupling can be used to introduce an ortho-amino-substituted phenylacetylene (B144264) group at the 5-position. The resulting intermediate can then undergo an intramolecular cyclization, such as a Larock indole (B1671886) synthesis or a related annulation, to generate an isothiazolo[5,4-b]indole system. Similarly, introducing a substituent bearing a carboxylic acid, an alcohol, or an amine can set the stage for subsequent intramolecular condensation or cyclization reactions to form a variety of fused bicyclic and polycyclic frameworks. nih.gov These domino or sequential reactions are highly efficient for building molecular complexity from a simple precursor. organic-chemistry.org

The table below illustrates potential strategies for synthesizing complex heterocyclic systems starting from this compound.

| Initial Reaction on C-I Bond | Introduced Substituent | Subsequent Cyclization Type | Resulting Fused Heterocyclic System (Example) |

|---|---|---|---|

| Sonogashira Coupling | 2-Aminophenylacetylene | Indole Annulation | Isothiazolo[5,4-b]indole |

| Suzuki Coupling | 2-Hydroxyphenylboronic acid | Intramolecular Etherification (e.g., Ullmann condensation) | Dibenz[c,e]isothiazolofuran |

| Heck Coupling | Acrylate ester | Michael Addition/Lactamization | Isothiazolo[5,4-b]pyridinone |

| Buchwald-Hartwig Amination | 2-Bromobenzylamine | Intramolecular C-N Coupling | Dihydroisothiazolo[5,4-c]quinoline |

Strategies for Diversity-Oriented Synthesis (DOS) via this compound Scaffolds

Diversity-Oriented Synthesis (DOS) is a powerful strategy used to generate collections of structurally diverse small molecules for high-throughput screening and drug discovery. nih.govnih.gov The goal of DOS is not to synthesize a single target but to efficiently populate "chemical space" with a wide range of molecular scaffolds. scispace.com this compound is an excellent scaffold for DOS due to its capacity to serve as a branching point for divergent synthetic pathways. cam.ac.uk

The core principle of DOS involves using a common starting material and applying different reaction conditions or reagents to generate a library of distinct molecular architectures. nih.govcam.ac.uk The reactive C-I bond of this compound is the key enabler for such strategies.

Branching Approach : In this strategy, the this compound core is subjected to a panel of different cross-coupling reactions. cam.ac.uk By using a variety of coupling partners (boronic acids, alkynes, alkenes, amines, etc.), a single starting material can be rapidly converted into a large library of analogues, each with a unique appendage at the 5-position. This allows for systematic exploration of how different substituents affect the molecule's properties.

Folding Approach : This more advanced strategy involves introducing a multifunctional linker at the 5-position. scispace.comcam.ac.uk This linker is designed to have multiple reactive sites that can be selectively engaged in subsequent intramolecular reactions. By changing the reaction conditions, the linker can be "folded" back onto the isothiazole core or onto itself in different ways, leading to the formation of diverse and complex polycyclic systems from a common intermediate.

The following table outlines a hypothetical DOS workflow starting from this compound.

| DOS Strategy | Step 1: Reaction at C5-Iodo Position | Step 2: Diversification Reaction | Resulting Molecular Diversity |

|---|---|---|---|

| Appendage Diversity (Branching) | Parallel Suzuki Couplings | N/A (Direct diversification) | Library of 5-aryl-3-methylisothiazoles with varied aryl groups. |

| Appendage Diversity (Branching) | Parallel Sonogashira Couplings | N/A (Direct diversification) | Library of 5-alkynyl-3-methylisothiazoles with varied alkyne groups. |

| Scaffold Diversity (Folding) | Coupling with a diene-containing boronic acid | Intramolecular Diels-Alder reaction | Fused polycyclic isothiazole derivatives. |

| Scaffold Diversity (Folding) | Coupling with an amino-alkyne | Intramolecular hydroamination/cyclization | Fused N-heterocyclic isothiazole systems. |

Green Chemistry Approaches in this compound Synthesis and Reactions

In line with modern synthetic chemistry, the principles of green chemistry are increasingly being applied to the synthesis and modification of heterocyclic compounds, including isothiazoles. documentsdelivered.combepls.com These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. ijpdd.orgsciencescholar.us

For reactions involving this compound, several green strategies can be implemented:

Use of Greener Solvents : Traditional cross-coupling reactions often rely on volatile and toxic organic solvents. Greener alternatives such as water, polyethylene (B3416737) glycol (PEG), or ionic liquids are being explored to reduce environmental impact. bepls.com

Alternative Energy Sources : Microwave-assisted synthesis has emerged as a valuable tool in green chemistry. organic-chemistry.org Microwave irradiation can dramatically reduce reaction times, improve yields, and sometimes eliminate the need for a solvent altogether.

Metal-Free Catalysis : While transition metals like palladium are highly effective, they are also expensive and can leave toxic residues in the final product. The development of metal-free catalytic systems, such as visible light-promoted photoredox catalysis or reactions mediated by hypervalent iodine reagents, represents a significant advance toward more sustainable synthesis. rsc.orgpcimag.com For instance, a metal-free approach for N-S bond formation has been developed for isothiazole synthesis using photoredox catalysis. rsc.org

Atom Economy : Synthetic routes that maximize the incorporation of all starting material atoms into the final product (high atom economy) are preferred. This includes the development of one-pot or multicomponent reactions that build complexity efficiently and reduce the number of purification steps. rsc.org

The table below compares traditional and green approaches for the functionalization of this compound.

| Synthetic Aspect | Traditional Approach | Green Chemistry Approach | Environmental Benefit |

|---|---|---|---|

| Solvent | Toluene, Dioxane, DMF | Water, PEG, Ethanol, or Solvent-free | Reduced use of volatile organic compounds (VOCs). |

| Energy Source | Conventional heating (oil bath) | Microwave irradiation | Reduced reaction times and energy consumption. |

| Catalysis | Homogeneous Palladium catalysts | Heterogeneous/recyclable catalysts, metal-free photoredox catalysis rsc.org | Reduced metal waste and easier product purification. |

| Reaction Efficiency | Stepwise synthesis with intermediate isolation | One-pot or domino reactions organic-chemistry.org | Higher atom economy, less waste from purification. |

Research on 5 Iodo 3 Methylisothiazole in Medicinal Chemistry and Chemical Biology

Design and Synthesis of Isothiazole-Containing Biologically Active Substances

The intensive development in the chemistry of isothiazoles has led to a wide range of selective transformations for creating novel derivatives. thieme-connect.com The synthesis of the isothiazole (B42339) ring is a critical step in developing new drugs and plant protection chemicals. thieme-connect.comsemanticscholar.org Various synthetic strategies have been established, which can be broadly categorized into ring-forming reactions and ring functionalization.

Key synthetic approaches include:

Intramolecular Cyclization: This method often involves the oxidative cyclization of precursors like 3-aminopropenethiones. thieme-connect.com

(4+1)-Heterocyclization: This strategy involves the reaction of a four-atom component with a one-atom component to form the isothiazole ring. A notable example is the synthesis of 3,5-disubstituted isothiazoles from β-keto dithioesters or β-keto thioamides and ammonium (B1175870) acetate. thieme-connect.com

(3+2)-Heterocyclization: This approach combines a three-atom fragment with a two-atom fragment. For instance, 4-arylisothiazoles have been synthesized by reacting α,β-unsaturated aldehydes with ammonium thiocyanate (B1210189). thieme-connect.com

Ring Transformations: Isothiazoles can also be synthesized by transforming other heterocyclic rings, such as the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles. rsc.org

These synthetic methodologies provide chemists with the tools to create a diverse library of isothiazole derivatives for biological screening. rsc.org The isothiazole heterocycle is often incorporated into molecules to enhance their stability against enzymatic degradation, thereby prolonging their biological action. thieme-connect.com

Exploration of Antiproliferative Agents

Isothiazole derivatives have demonstrated significant potential as antiproliferative agents, with numerous studies highlighting their activity against various cancer cell lines. nih.gov The structural versatility of the isothiazole scaffold allows for the design of compounds that can target specific pathways involved in cancer progression. nih.gov

Researchers have synthesized and evaluated various isothiazole-containing compounds, revealing promising cytotoxic effects. For instance, new derivatives of 5-hydrazino-3-methylisothiazole-4-carboxylic acid have shown high selectivity and proliferation inhibition against leukemia and colon cancer cell lines. nih.gov Specifically, these compounds were highly active against human biphenotypic B cell myelomonocytic leukemia (MV4-11) and human colon adenocarcinoma cell lines (LoVo and LoVo/DX), while showing substantially lower activity against breast adenocarcinoma (MCF-7) and normal cell lines. nih.gov Similarly, N'-substituted derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide have also been investigated for their antiproliferative activity. mdpi.comnih.gov

The antiproliferative activity of these compounds is often attributed to their ability to inhibit key enzymes or cellular processes. Studies have shown that thiazole-based derivatives can act as inhibitors of tubulin polymerization and various protein kinases involved in cancer cell growth and survival. nih.govresearchgate.net

| Compound Class | Target Cell Line | Activity Noted | Reference |

|---|---|---|---|

| 5-hydrazino-3-methylisothiazole-4-carboxylic acid derivatives | MV4-11 (Leukemia) | High inhibition of proliferation in 13 compounds. | nih.gov |

| 5-hydrazino-3-methylisothiazole-4-carboxylic acid derivatives | LoVo (Colon Adenocarcinoma) | High inhibition of proliferation in 8 compounds. | nih.gov |

| 5-hydrazino-3-methylisothiazole-4-carboxylic acid derivatives | LoVo/DX (Doxorubicin-resistant Colon Adenocarcinoma) | High inhibition of proliferation in 12 compounds. | nih.gov |

| 3-(4-phenylisothiazol-5-yl)-2H-chromen-2-one derivatives | Malignant cell lines | Moderate antiproliferative activity. | rsc.org |

| Thiazole-based derivatives | MCF-7 (Breast), HepG2 (Liver), HCT116 (Colon), HeLa (Cervical) | Superior cytotoxic activity (IC50 values from 3.35 to 18.69 μM). | researchgate.net |

Investigation of Anti-inflammatory and Immunotropic Activities

The isothiazole nucleus is a key component in several compounds investigated for their anti-inflammatory and immunotropic properties. medwinpublishers.comresearchgate.net Derivatives of 3-methyl-5-aminoisothiazole-4-carboxylic acid and 3-methyl-5-benzoylaminoisothiazole-4-carboxy-para-ethoxyphenylamide have been synthesized and studied for their effects on inflammation. nih.govnih.gov

Research has shown that certain thiazole (B1198619) derivatives can act as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.gov For example, a series of 5,6-diarylimidazo[2.1-b]thiazole derivatives was evaluated for inhibitory potential against COX-1 and COX-2, identifying a potent and selective COX-2 inhibitor. nih.gov Another study found that N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide acted as a non-selective COX-1/COX-2 inhibitor, while 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol was a selective COX-2 inhibitor. nih.gov

In addition to anti-inflammatory effects, some isothiazole derivatives exhibit immunotropic activity. medwinpublishers.com The compound Denotivir, for instance, is known to possess immunotropic properties alongside its antiviral action. medwinpublishers.comresearchgate.net These dual activities make isothiazoles an attractive scaffold for developing treatments for conditions involving both viral infections and immune dysregulation.

Development of Antiviral Compounds